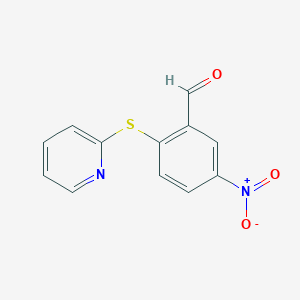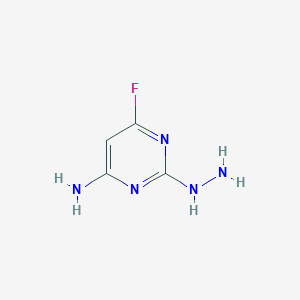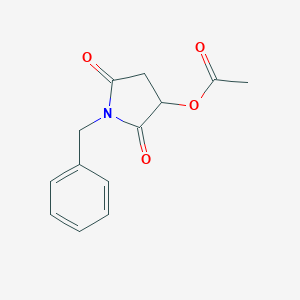
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring with two keto groups at positions 2 and 5, and an acetate group at position 3. The compound’s molecular formula is C13H13NO4, and it has a molecular weight of 247.25 g/mol .
Méthodes De Préparation
The synthesis of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with succinic anhydride to form N-benzylsuccinimide. This intermediate is then subjected to acetylation using acetic anhydride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the keto groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of hydroxyl derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Applications De Recherche Scientifique
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
1-Benzyl-2,5-dioxo-pyrrolidin-3-YL acetate can be compared with other similar compounds, such as:
N-Benzylsuccinimide: This compound is an intermediate in the synthesis of this compound and shares a similar structure but lacks the acetate group.
N-Benzylpyrrolidine: This compound has a similar pyrrolidine ring structure but does not contain the keto groups or the acetate group.
N-Benzyl-2,5-dioxopyrrolidine: This compound is closely related and differs only by the presence of the acetate group in this compound.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
(1-benzyl-2,5-dioxopyrrolidin-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIVTLPISDRDHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401910 |
Source


|
| Record name | 1-BENZYL-2,5-DIOXO-PYRROLIDIN-3-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173353-34-9 |
Source


|
| Record name | 1-BENZYL-2,5-DIOXO-PYRROLIDIN-3-YL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
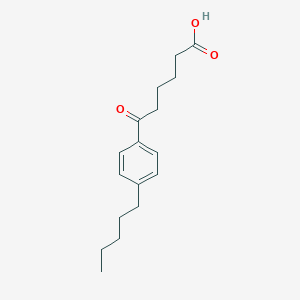
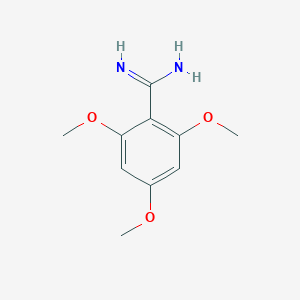
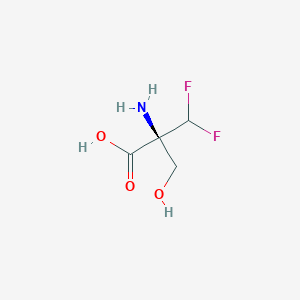
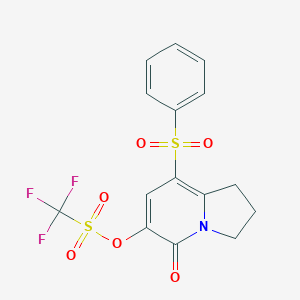
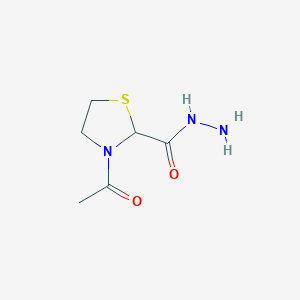
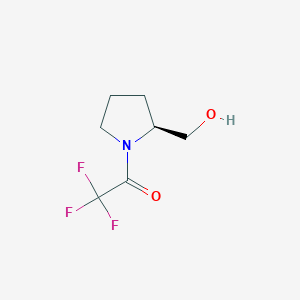
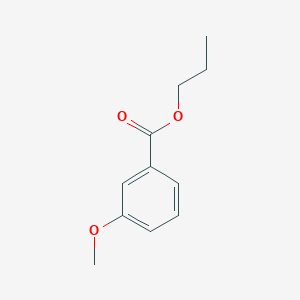
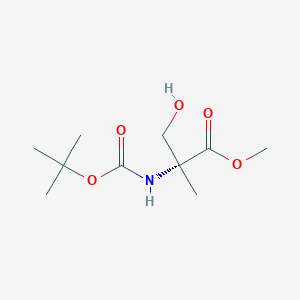

![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)
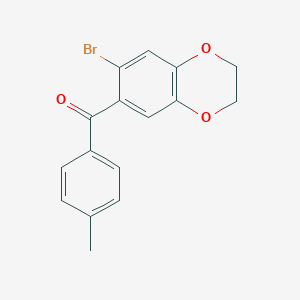
![Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate](/img/structure/B65913.png)
